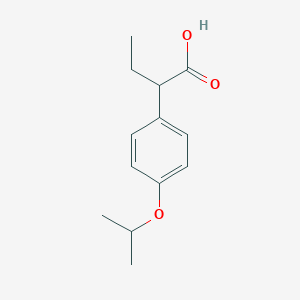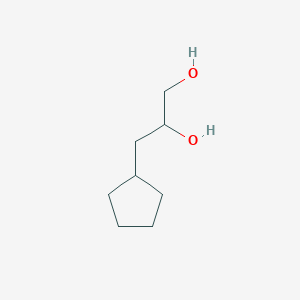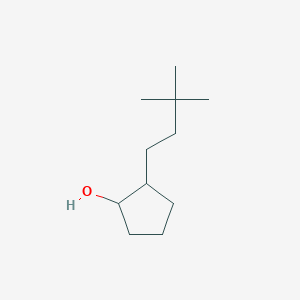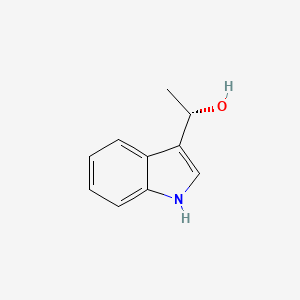
(S)-1-(1h-Indol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1h-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1h-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of (S)-1-(1h-Indol-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of (S)-1-(1h-Indol-3-yl)ethanone under hydrogen gas (H2) pressure. The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-1-(1h-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-(1h-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-1-(1h-Indol-3-yl)ethanone.
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: (S)-1-(1h-Indol-3-yl)ethanone.
Reduction: this compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
(S)-1-(1h-Indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (S)-1-(1h-Indol-3-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
相似化合物的比较
Similar Compounds
®-1-(1h-Indol-3-yl)ethan-1-ol: The enantiomer of (S)-1-(1h-Indol-3-yl)ethan-1-ol with a different three-dimensional arrangement of atoms.
1-(1h-Indol-3-yl)ethanone: The oxidized form of this compound.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
Uniqueness
This compound is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer. The presence of the hydroxyl group also allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(1S)-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m0/s1 |
InChI 键 |
UHVJRCGECUWUJB-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)O |
规范 SMILES |
CC(C1=CNC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


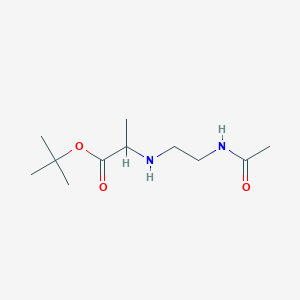
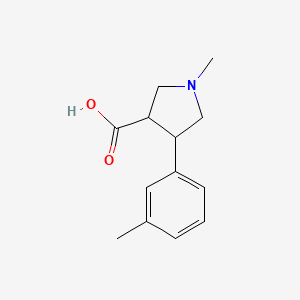
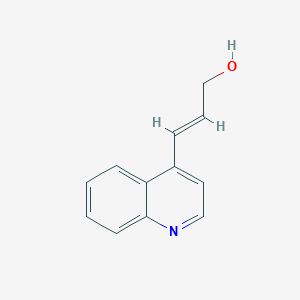
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

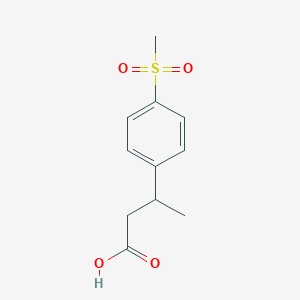
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
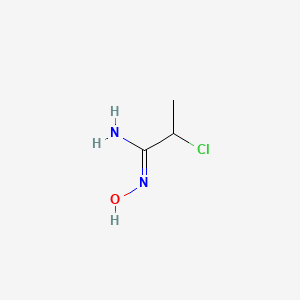
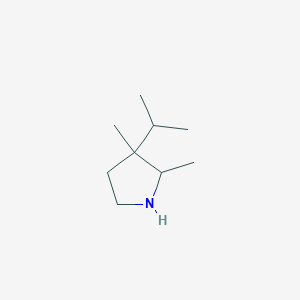

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
